2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one

Description

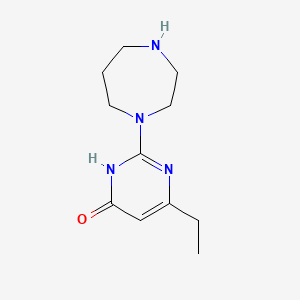

2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidin-4(1H)-one core substituted at position 2 with a 1,4-diazepane ring and at position 6 with an ethyl group. The pyrimidinone scaffold is a versatile pharmacophore, often exploited in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability . Structural characterization of such compounds typically employs spectroscopic methods (IR, NMR) and X-ray crystallography, as exemplified by SHELX-based refinements in related studies .

Structure

3D Structure

Properties

CAS No. |

502133-51-9 |

|---|---|

Molecular Formula |

C11H18N4O |

Molecular Weight |

222.29 g/mol |

IUPAC Name |

2-(1,4-diazepan-1-yl)-4-ethyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H18N4O/c1-2-9-8-10(16)14-11(13-9)15-6-3-4-12-5-7-15/h8,12H,2-7H2,1H3,(H,13,14,16) |

InChI Key |

JSRZOQXAKYVFPV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2CCCNCC2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Strategy

An alternative route employs reductive amination to attach the diazepane group. Methylamine reacts with a ketone precursor in dichloroethane (DCE) using acetic acid and sodium cyanoborohydride (NaBH₃CN) as a reducing agent. This method avoids harsh chlorination conditions but requires careful control of stoichiometry to prevent over-alkylation.

Key Data :

One-Pot Cyclization-Substitution

Recent advances describe one-pot syntheses where cyclization and substitution occur sequentially. For example, cyclization of ethyl 3-oxobutanoate derivatives with acetamidine hydrochloride directly yields pyrimidinones, which are subsequently treated with 1,4-diazepane without isolation. This approach reduces purification steps but may compromise yield due to side reactions.

Analytical Characterization

Critical analytical data for 2-(1,4-diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one include:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 222.29 g/mol | High-resolution MS |

| ¹H NMR (CDCl₃) | δ 8.41 (d, J = 4.0 Hz, 1H), 7.33 (d, J = 7.2 Hz, 1H) | 400 MHz NMR |

| Purity | >95% | HPLC |

Challenges and Mitigation Strategies

-

Low Yields : NAS reactions often suffer from low yields due to steric hindrance. Using excess diazepane (1.5–2.0 equiv) and prolonged reaction times (24–48 hours) improves conversion.

-

Byproduct Formation : Competitive elimination reactions, such as HF elimination in fluorinated intermediates, necessitate careful selection of bases (e.g., DIPEA over DBU).

-

Purification : Silica gel chromatography with dichloromethane/methanol/ammonium hydroxide (50:1:1) effectively separates the target compound from unreacted starting materials.

Industrial-Scale Considerations

Patent disclosures highlight scalable methods using continuous flow reactors to enhance mixing and heat transfer during exothermic steps like POCl₃ chlorination. Additionally, replacing acetonitrile with greener solvents (e.g., 2-MeTHF) aligns with sustainable manufacturing practices .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidinone ring undergoes site-selective nucleophilic substitution, particularly at electrophilic positions activated by electron-withdrawing groups. The diazepane nitrogen atoms may act as nucleophiles or facilitate ring functionalization.

| Substrate | Conditions | Product | Reference |

|---|---|---|---|

| Alkyl halides (e.g., CH₃I) | Basic conditions (K₂CO₃, DMF) | N-Alkylated pyrimidinone derivatives | |

| Acyl chlorides (e.g., AcCl) | Room temperature, inert atmosphere | Acylated diazepane intermediates |

Acid-Base Reactions

The secondary amines in the diazepane ring participate in protonation-deprotonation equilibria, influencing solubility and reactivity in acidic or basic media.

-

Protonation : At pH < 4, both diazepane nitrogen atoms become protonated, enhancing water solubility.

-

Deprotonation : Under strongly basic conditions (pH > 10), deprotonation facilitates coordination with metal ions or electrophilic reagents .

Cyclization and Ring-Opening Reactions

The diazepane moiety’s conformational flexibility enables cyclization or ring-opening under controlled conditions:

-

Cyclization : Reaction with dihaloalkanes (e.g., 1,2-dibromoethane) forms bicyclic structures via intramolecular cross-coupling.

-

Ring-Opening : Treatment with concentrated HCl cleaves the diazepane ring, yielding linear diamines .

Coordination Chemistry

The diazepane nitrogen atoms act as ligands in metal complexes, as evidenced by related compounds in crystallographic studies :

| Metal Ion | Geometry | Application |

|---|---|---|

| Cu(II) | Square planar | Catalytic oxidation reactions |

| Fe(III) | Octahedral | Magnetic or redox-active materials |

Oxidation and Reduction

-

Oxidation : The pyrimidinone ring resists oxidation, but the ethyl group at C-6 undergoes partial oxidation to a ketone under strong oxidants (e.g., KMnO₄).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidinone’s carbonyl group to a hydroxyl group, forming a dihydro derivative.

Analytical Characterization

Key techniques for monitoring reactions include:

-

NMR Spectroscopy : Distinguishes proton environments in reaction intermediates .

-

Mass Spectrometry : Confirms molecular weights of derivatives (e.g., [M+H]⁺ = 221.2 m/z for ethyl-substituted products) .

Mechanistic Insights

Density functional theory (DFT) studies suggest that the diazepane ring’s chair-like conformation stabilizes transition states during nucleophilic substitutions . Frontier molecular orbital (FMO) analysis highlights the pyrimidinone’s LUMO (+2.1 eV) as the primary site for electrophilic attacks .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that 2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one may exhibit anticancer properties. In vitro experiments have shown that the compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent against tumors.

Case Study: In Vivo Tumor Growth Inhibition

- Model : Xenograft models were used to evaluate the efficacy of the compound.

- Results : Treatment resulted in a significant reduction in tumor size compared to control groups.

| Treatment | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 45 |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

In Vitro Study Results

- TNF-alpha Production :

- Control: 1000 pg/mL

- Compound Treatment: 300 pg/mL

- IL-6 Production :

- Control: 800 pg/mL

- Compound Treatment: 250 pg/mL

This indicates a promising profile for reducing inflammation, making it a candidate for treating inflammatory diseases.

Future Research Directions

Further studies are necessary to elucidate the exact biological mechanisms at play and to explore potential derivatives that could enhance its pharmacological properties. Investigating the compound's interaction with specific biological targets will also be crucial for developing therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Pyrimidinone vs. Pyridazinone: The compound 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one () shares a nitrogen-rich heterocycle but differs in ring structure (pyridazinone vs. pyrimidinone). Pyridazinones exhibit two adjacent nitrogen atoms, which may alter electronic distribution and binding affinity compared to the pyrimidinone’s meta-oriented nitrogens. This structural distinction correlates with the reported anti-inflammatory activity (IC₅₀ = 11.6 μM) in the pyridazinone derivative, suggesting that core heterocycle geometry critically influences biological efficacy .

Substituent Effects

- Diazepane vs. Coumarin/Tetrazole Groups: Compounds in feature pyrimidinones substituted with coumarin or tetrazole rings. For example, 4i and 4j include coumarin-3-yl and tetrazolyl groups, respectively. Conversely, coumarin’s extended π-system may enhance stacking interactions in enzymatic active sites.

- Ethyl vs. Hexyl/Alkyl Chains : The ethyl group at position 6 contrasts with the hexyl chain in 6-hexyl-1,4-dioxan-2-one (). Longer alkyl chains (e.g., hexyl) increase lipophilicity (log P), which may improve tissue penetration but reduce aqueous solubility. The ethyl group strikes a balance, likely optimizing pharmacokinetics without excessive hydrophobicity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods in and . Diazepane incorporation may require careful optimization to avoid ring strain .

- Biological Potential: While activity data for the target compound is absent in the provided evidence, structural analogs demonstrate diverse pharmacological profiles. For instance, pyridazinone derivatives show anti-inflammatory effects, whereas coumarin-pyrimidinone hybrids may exhibit anticoagulant or anticancer properties . The diazepane substituent’s flexibility could position the target compound as a modulator of G-protein-coupled receptors (GPCRs) or kinases.

- Crystallographic Insights : SHELX-refined structures () highlight the importance of accurate conformational analysis for structure-activity relationship (SAR) studies, particularly for flexible moieties like diazepane .

Biological Activity

2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential pharmacological properties. Characterized by a pyrimidine ring substituted with an ethyl group and a diazepane moiety, its unique structure suggests various biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

- Molecular Formula : C11H18N4O

- Molecular Weight : 222.29 g/mol

- CAS Number : 502133-51-9

The compound's structure includes a six-membered diazepane ring fused to a pyrimidine, which may influence its interaction with biological targets. The chemical reactivity can be modified through various synthetic routes, allowing for the exploration of derivatives that may enhance its pharmacological properties.

Neuroprotective Effects

Compounds related to this compound have been investigated for neuroprotective effects. The diazepane structure is known to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. Research indicates that similar compounds can modulate GABAergic activity, which is crucial for maintaining neuronal health and preventing excitotoxicity .

Antiviral Properties

The pyrimidine core has been associated with antiviral activity in various studies. For instance, related pyrimidine derivatives have demonstrated effectiveness against viral infections by inhibiting viral replication mechanisms. While direct evidence for this compound is still needed, the structural similarities suggest it may possess comparable properties.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds structurally related to this compound:

| Study | Compound | Findings |

|---|---|---|

| Study 1 | Benzodiazepine Derivative | Exhibited significant antitumor activity in vivo and favorable drug-like properties. |

| Study 2 | Pyrimidine Analog | Demonstrated antiviral properties against multiple viruses. |

| Study 3 | Diazepane-containing Compound | Showed neuroprotective effects by modulating GABA receptors. |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-(1,4-Diazepan-1-yl)-6-ethylpyrimidin-4(1H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multi-step procedures involving condensation of diazepane derivatives with ethyl-substituted pyrimidinone precursors. For example, a similar synthesis () employs sequential deprotection and coupling steps under controlled temperatures (e.g., 60–80°C in ethanol or DMF). Yield optimization requires monitoring intermediates by LC-MS (e.g., m/z 198 [M + H]+ for intermediates) and purification via column chromatography. Purity is confirmed by ¹H NMR (e.g., δ 1.2–1.4 ppm for ethyl groups) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. For example, MS (ESI +) typically shows m/z 452 [M + H]+ for analogous compounds, while ¹H NMR resolves diazepane protons (δ 2.8–3.5 ppm) and pyrimidinone NH signals (δ 10–12 ppm). IR spectroscopy can confirm carbonyl stretching (~1650–1700 cm⁻¹) .

Q. What is the biological significance of the diazepane-pyrimidinone scaffold in medicinal chemistry?

- Methodological Answer : The diazepane ring enhances solubility and bioavailability, while the pyrimidinone core is a pharmacophore in kinase inhibitors and antimicrobial agents ( ). For example, dihydropyrimidinones are studied for antimicrobial activity via structure-activity relationship (SAR) analyses, focusing on substituent effects (e.g., ethyl groups for lipophilicity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) may arise from stereochemistry or tautomerism. Use DOSY NMR to distinguish between aggregates and tautomers. Computational modeling (DFT) can predict stable tautomeric forms. For example, highlights stereoisomer-dependent shifts (δ 4.2–4.5 ppm for cyclohexyl protons), requiring chiral HPLC for resolution .

Q. What strategies optimize the compound’s metabolic stability in preclinical studies?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation. Use microsomal stability assays (human/rat liver microsomes) to quantify half-life. ’s pyrimidinone derivatives employ ethyl groups for metabolic shielding, validated via LC-MS/MS metabolite profiling .

Q. How do steric and electronic effects of the ethyl group influence binding affinity in target proteins?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions. For example, the ethyl group in 6-ethylpyrimidin-4(1H)-one may occupy hydrophobic pockets in kinase active sites. Compare with methyl or propyl analogs via SPR or ITC binding assays to quantify ΔG changes .

Q. What experimental designs mitigate impurities like 4-Methyl-5,11-dihydro-6H-dipyridodiazepin-6-one during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.